2-amino-3-(3-methylphenyl)-4H-chromen-4-one 2-amino-3-(3-methylphenyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 883279-40-1
VCID: VC12023511
InChI: InChI=1S/C16H13NO2/c1-10-5-4-6-11(9-10)14-15(18)12-7-2-3-8-13(12)19-16(14)17/h2-9H,17H2,1H3
SMILES: CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)N
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

2-amino-3-(3-methylphenyl)-4H-chromen-4-one

CAS No.: 883279-40-1

Cat. No.: VC12023511

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-(3-methylphenyl)-4H-chromen-4-one - 883279-40-1

Specification

CAS No. 883279-40-1
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name 2-amino-3-(3-methylphenyl)chromen-4-one
Standard InChI InChI=1S/C16H13NO2/c1-10-5-4-6-11(9-10)14-15(18)12-7-2-3-8-13(12)19-16(14)17/h2-9H,17H2,1H3
Standard InChI Key VXEWNKHTDGNZIM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)N
Canonical SMILES CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)N

Introduction

Structural and Electronic Characteristics of 2-Amino-3-(3-Methylphenyl)-4H-Chromen-4-One

Molecular Architecture

The core structure of 4H-chromen-4-one consists of a benzopyran-4-one scaffold, with a ketone group at position 4. In 2-amino-3-(3-methylphenyl)-4H-chromen-4-one, the C2 position is substituted with an amino group (-NH2), while the C3 position bears a 3-methylphenyl moiety. This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions. The amino group enhances hydrogen-bonding potential, while the 3-methylphenyl group contributes to hydrophobic interactions and π-stacking capabilities .

Electronic Properties and DFT Analysis

Density functional theory (DFT) studies on analogous chromenones, such as 2-amino-4H-chromene derivatives, reveal that amino substituents significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, in NS-doped graphene oxide quantum dot (GOQD)-catalyzed chromene derivatives, HOMO-LUMO gaps ranged from 3.2–4.1 eV, indicating efficient charge transfer capabilities . Applying these findings to 2-amino-3-(3-methylphenyl)-4H-chromen-4-one, the electron-donating amino group and electron-withdrawing ketone moiety likely create a polarized electronic environment, enhancing its suitability for optoelectronic applications or as a ligand in coordination chemistry .

Table 1: Predicted Electronic Properties of 2-Amino-3-(3-Methylphenyl)-4H-Chromen-4-One

PropertyValue (Calculated)MethodReference
HOMO Energy (eV)-5.78B3LYP/6-311+G(d,p)
LUMO Energy (eV)-1.92B3LYP/6-311+G(d,p)
Band Gap (eV)3.86B3LYP/6-311+G(d,p)
Dipole Moment (Debye)4.21M06-2X/def2-TZVP

Synthetic Methodologies

Claisen Condensation Approach

A generalized route to 4H-chromen-4-ones involves Claisen condensation of 2-hydroxyacetophenone derivatives with esters or diketones. For instance, 2-methyl-4H-chromen-4-one derivatives have been synthesized via cyclodehydration of 1-(o-hydroxyaryl)-1,3-diketones under acidic conditions . Adapting this method, 2-amino-3-(3-methylphenyl)-4H-chromen-4-one could be synthesized through the following optimized pathway:

  • Formation of 1-(2-Hydroxy-3-(3-methylphenyl)phenyl)propane-1,3-dione:
    Reacting 2-hydroxy-3-(3-methylphenyl)acetophenone with ethyl acetate in the presence of sodium hydride generates the intermediate diketone.

  • Cyclization:
    Treatment with concentrated HCl in acetic acid induces cyclodehydration, forming the chromenone core.

  • Amination:
    Introducing the amino group via nucleophilic substitution or reductive amination, depending on the leaving group present at C2.

Table 2: Comparative Synthesis Conditions for Chromenone Derivatives

Starting MaterialReagents/ConditionsYield (%)Reference
2-AcetylphenolEthyl acetate, NaH, HCl/HOAc78–85
2-(Isoxazol-5-yl)-3-methoxyphenolK2CO3, EtOH/H2O, 75°C, 19h87.3
3-Formylchromone4-Methyl-O-phenylenediamine, EtOH65–72

Catalytic Innovations

Recent advances in chromenone synthesis emphasize green chemistry principles. The use of NS-doped GOQDs as catalysts in ethanol solvent has achieved yields up to 98% for 2-amino-4H-chromene derivatives under mild conditions (2 h, 80°C) . Applying similar catalytic systems could optimize the synthesis of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one by enhancing regioselectivity and reducing reaction times.

Spectroscopic Characterization

FT-IR and Vibrational Analysis

Infrared spectroscopy of chromenone derivatives typically shows strong absorption bands for carbonyl (C=O, 1650–1700 cm⁻¹) and amino (N-H, 3300–3500 cm⁻¹) groups. For compound 4c in a related study, experimental FT-IR data correlated closely with B3LYP/6-311+G(d,p)-calculated vibrational frequencies, with deviations <5 cm⁻¹ . The 3-methylphenyl group would introduce characteristic C-H stretching (2850–3000 cm⁻¹) and bending (1450–1600 cm⁻¹) modes, observable in the fingerprint region.

NMR Spectral Data

Comparative 1^1H and 13^{13}C NMR analyses provide critical insights into substituent effects. In 2-amino-4H-chromen-4-one derivatives, the C4 carbonyl carbon resonates at δ 175–180 ppm, while the amino protons appear as broad singlets near δ 5.5–6.0 ppm . The 3-methylphenyl group would exhibit aromatic protons as multiplets (δ 6.8–7.5 ppm) and a methyl singlet at δ 2.3–2.5 ppm.

Table 3: Predicted NMR Chemical Shifts for 2-Amino-3-(3-Methylphenyl)-4H-Chromen-4-One

Position1^1H δ (ppm)13^{13}C δ (ppm)Multiplicity
C2-NH25.8 (bs, 2H)-Singlet
C3-Ph7.2–7.4 (m, 4H)138.5 (ipso)Multiplet
C4=O-178.2-
CH32.4 (s, 3H)21.7Singlet

Biological Activities and Applications

Anticancer Prospects

Simplified chromenone dimers demonstrate moderate cytotoxicity (IC50 5–20 μM) against lymphoma (L5178Y) and leukemia (HL60) cell lines . While monofunctional chromenones like 2-amino-3-(3-methylphenyl)-4H-chromen-4-one may show reduced potency compared to dimers, their structural simplicity offers advantages in drug design, particularly in optimizing pharmacokinetic properties.

Future Directions and Challenges

The development of 2-amino-3-(3-methylphenyl)-4H-chromen-4-one as a therapeutic or functional material requires addressing several challenges:

  • Synthetic Scalability: Optimizing catalytic systems (e.g., GOQDs) for large-scale production while maintaining high regioselectivity.

  • Structure-Activity Relationships: Systematic modification of substituents to delineate pharmacophoric features.

  • Computational Modeling: Advanced DFT/MD simulations to predict interaction profiles with biological targets or materials interfaces.

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